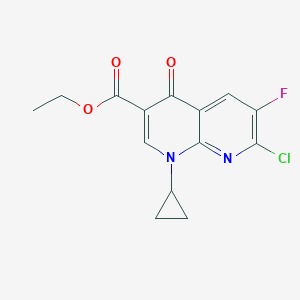
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Cat. No. B114241
M. Wt: 310.71 g/mol
InChI Key: RWCZOVMOKFTUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07220861B2
Procedure details


7.0 g of ethyl 3-cyclopropylamino-2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)acrylate was dissolved in 35 ml of acetonitrile under heating to 75˜80° C. 8.56 g (2.0 eq.) of K3PO4 was added in portions to the reaction mixture, which was then stirred at the same temperature for 1.5 hours. The reaction mixture was filtered under a reduced pressure and washed with 77 ml of dichloromethane. The filtrate was concentrated under a reduced pressure. The resulting residue was dissolved in 77 ml of dichloromethane and then washed with water. The organic layer was concentrated under a reduced pressure to give 6.17 g of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (Yield: 98.5%).
Name
ethyl 3-cyclopropylamino-2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)acrylate
Quantity
7 g
Type
reactant
Reaction Step One


Name
K3PO4
Quantity
8.56 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:4][CH:5]=[C:6]([C:12]([C:14]2[C:15](Cl)=[N:16][C:17]([Cl:21])=[C:18]([F:20])[CH:19]=2)=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C>[Cl:21][C:17]1[N:16]=[C:15]2[C:14]([C:12](=[O:13])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]2[CH:1]2[CH2:3][CH2:2]2)=[CH:19][C:18]=1[F:20] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
ethyl 3-cyclopropylamino-2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)acrylate
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NC=C(C(=O)OCC)C(=O)C=1C(=NC(=C(C1)F)Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
K3PO4
|
|
Quantity
|
8.56 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred at the same temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating to 75˜80° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered under a reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 77 ml of dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under a reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 77 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)OCC)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.17 g | |
| YIELD: PERCENTYIELD | 98.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
